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molecular formula C7H3Cl3O B1294568 3,5-Dichlorobenzoyl chloride CAS No. 2905-62-6

3,5-Dichlorobenzoyl chloride

Cat. No. B1294568
M. Wt: 209.5 g/mol
InChI Key: GGHLXLVPNZMBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04847257

Procedure details

To a stirred solution of 3,5-dichlorobenzoyl chloride (712 mg, 3.40 mmole) in THF (6 ml) at 0° C. is added dropwise a solution of sodium borohydride (227 mg, 6.0 mmole), in N-methyl pyrrolidinone (1.5 ml) maintaining the temperature at ≤18° C. The reaction mixture is stirred for 2 hours at ambient temperature and then partitioned with 0.5 N aqueous HCl (60 ml) and EtOAc (60 ml). The layers are separated and the aqueous layer is washed with EtOAc (20 ml). The combined organic layer is washed with H2O (60 ml) and brine (40 ml), dried (Na2SO4), filtered, and concentrated to give crude product as a crystalline solid. One recrystallization from hot cyclohexane (7.5 ml) gives 2, i.e., 3,5-dichlorobenzyl alcohol (451 mg, 2.55 mmole, 75%, m.p. 77°-77.5° C.).
Quantity
712 mg
Type
reactant
Reaction Step One
Quantity
227 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[C:5](Cl)=[O:6].[BH4-].[Na+]>C1COCC1.CN1C(=O)CCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[CH2:5][OH:6] |f:1.2|

Inputs

Step One
Name
Quantity
712 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=C(C1)Cl
Name
Quantity
227 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned with 0.5 N aqueous HCl (60 ml) and EtOAc (60 ml)
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the aqueous layer is washed with EtOAc (20 ml)
WASH
Type
WASH
Details
The combined organic layer is washed with H2O (60 ml) and brine (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product as a crystalline solid
CUSTOM
Type
CUSTOM
Details
One recrystallization from hot cyclohexane (7.5 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(CO)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.55 mmol
AMOUNT: MASS 451 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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